Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate
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Overview
Description
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate is an organic compound with a complex structure that includes amino, hydroxyl, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 4-methylbenzoate to introduce nitro groups at the 3 and 5 positions. This is followed by reduction of the nitro groups to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The hydroxyl group can be introduced via a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride for converting amino groups to halides.
Major Products Formed
Oxidation: Formation of methyl 3,5-diamino-2-oxo-4-methylbenzoate.
Reduction: Formation of methyl 3,5-diamino-2-hydroxy-4-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate exerts its effects depends on its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-diamino-4-hydroxybenzoate: Similar structure but lacks the methyl group at the 2-position.
Methyl 3,5-diamino-2-hydroxybenzoate: Similar but without the methyl group at the 4-position.
Methyl 3,5-diamino-2-methoxy-4-methylbenzoate: Similar but with a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, along with the ester functionality
Properties
CAS No. |
75144-20-6 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 3,5-diamino-2-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C9H12N2O3/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3,12H,10-11H2,1-2H3 |
InChI Key |
IYXCSRRYDQIICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1N)O)C(=O)OC)N |
Origin of Product |
United States |
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